1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-

Antidepressant screening Enantioselective pharmacology Tetrabenazine ptosis model

CAS 107035-07-4 is the definitive (+)-enantiomer (1R,4aS,5R,9bS) of 1-methyl-5-phenyl-hexahydro-1H-indeno[1,2-b]pyridine. It is the experimentally validated, stereochemical negative control for antidepressant screening assays—completely inactive in tetrabenazine-induced ptosis and yohimbine toxicity models despite matching the (-)-enantiomer's potent in vitro NE/DA reuptake inhibition (IC₅₀ 5×10⁻⁷ M and 3×10⁻⁷ M). This unique in-vitro/in-vivo dissociation makes it an irreplaceable probe for investigating pharmacokinetic and brain-penetration efficacy determinants. Absolute configuration confirmed by X-ray crystallography; specific rotation [α] = -7.4° (c 0.5, CH₃OH). Ensure your chiral selectivity and target engagement studies are rigorous—secure this batch-controlled, research-grade compound now.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 107035-07-4
Cat. No. B008415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-
CAS107035-07-4
Synonyms(+)-2,3,4,4a,5,9b-Hexahydro-1-methyl-5-phenyl-1H-indeno(1,2-b)pyridine
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4
InChIInChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18+,19+/m0/s1
InChIKeyZFTCDHKYTKCNGS-IPMKNSEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 107035-07-4 (+)-Hexahydro-1H-indeno[1,2-b]pyridine: Stereochemical Identity and Pharmacological Profile for Differentiated Procurement


CAS 107035-07-4 designates the (+)-enantiomer of 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine (also referred to as (+)-1-MPHIP), a chiral hexahydro-indenopyridine with the absolute configuration 1R,4aS,5R,9bS established by X-ray crystallography [1]. This compound belongs to the H4a,H5-trans,H4a,H9b-cis diastereomeric series of hexahydro-1H-indeno[1,2-b]pyridines, a class originally investigated as potential antidepressants with dual norepinephrine (NE) and dopamine (DA) reuptake inhibition properties [2]. Its molecular formula is C₁₉H₂₁N (MW 263.4 g/mol, LogP 4.15, PSA 3.24 Ų) [3]. Critically, this (+)-enantiomer exhibits a rare and mechanistically significant dissociation between in vitro monoamine transporter inhibition and in vivo behavioral activity that fundamentally distinguishes it from its (-)-antipode (CAS 107035-08-5), the racemate (CAS 107035-04-1), and the structurally related clinical antidepressant nomifensine.

Why Generic Substitution of CAS 107035-07-4 with Racemate or Opposite Enantiomer Fails: Quantitative Evidence of Enantioselective Pharmacological Divergence


Within the hexahydro-1H-indeno[1,2-b]pyridine class, enantiomers and diastereomers are not pharmacologically interchangeable. The (+)-enantiomer (CAS 107035-07-4; 1R,4aS,5R,9bS) and the (-)-enantiomer (CAS 107035-08-5; 4aR,5S,9bR) display identical in vitro monoamine reuptake inhibition potencies (NE IC₅₀ = 5 × 10⁻⁷ M; DA IC₅₀ = 3 × 10⁻⁷ M for both) yet exhibit diametrically opposite in vivo activities: the (-)-enantiomer potently inhibits tetrabenazine-induced ptosis (ED₅₀ = 0.37 mg/kg ip) and potentiates yohimbine toxicity (ED₅₀ = 0.86 mg/kg ip), while the (+)-enantiomer is completely inactive in both assays [1]. Furthermore, the H4a,H5-cis diastereomeric series entirely lacks antidepressant-like activity, confirming that both absolute configuration at C-5 and the trans ring junction are independently required for in vivo efficacy [2]. Substituting the (+)-enantiomer with the racemate (ED₅₀ ptosis = 0.4 mg/kg ip) would introduce unwanted in vivo activity, while substituting with the (-)-enantiomer would fail to provide the stereochemical negative control or the unique in vitro/in vivo dissociation phenotype that defines this compound's scientific utility.

CAS 107035-07-4 Quantitative Differentiation Evidence: Head-to-Head Enantiomer, Racemate, and Nomifensine Comparator Data


Complete In Vivo Inactivity in Tetrabenazine-Induced Ptosis Model Despite Potent In Vitro Transporter Inhibition

In the tetrabenazine-induced ptosis assay in mice—a classical screen for antidepressant-like activity—the (+)-enantiomer (CAS 107035-07-4) was completely inactive at all doses tested, whereas the (-)-enantiomer (CAS 107035-08-5) exhibited potent activity with an ED₅₀ of 0.37 mg/kg ip (95% CI: 0.31–0.45) and the racemate showed an ED₅₀ of 0.4 mg/kg ip (95% CI: 0.32–0.5). Notably, both enantiomers demonstrated identical in vitro norepinephrine reuptake inhibition (IC₅₀ = 5 × 10⁻⁷ M in rat hypothalamic synaptosomes) and dopamine reuptake inhibition (IC₅₀ = 3 × 10⁻⁷ M in rat corpus striatum synaptosomes) [1]. This represents a >245-fold enantioselectivity gap in vivo (based on inactivity at the highest feasible doses vs. ED₅₀ = 0.37 mg/kg), with zero discrimination in vitro.

Antidepressant screening Enantioselective pharmacology Tetrabenazine ptosis model Monoamine reuptake

Enantioselective Divergence in Yohimbine Toxicity Potentiation: Cross-Model Validation of In Vivo Inactivity

The enantioselective in vivo inactivity of the (+)-enantiomer was independently confirmed in the yohimbine-induced toxicity potentiation assay in mice, a second mechanistically distinct behavioral model predictive of antidepressant action. The (+)-enantiomer (CAS 107035-07-4) was inactive, while the (-)-enantiomer (CAS 107035-08-5) exhibited an ED₅₀ of 0.86 mg/kg ip (95% CI: 0.75–1.29) and the racemate showed an ED₅₀ of 1.3 mg/kg ip (95% CI: 0.85–1.98). For reference, racemic nomifensine yielded an ED₅₀ of 1.1 mg/kg ip (95% CI: 0.6–2.2) in the same assay [1]. The consistency across two independent in vivo models—both showing complete inactivity of the (+)-enantiomer versus potent activity of the (-)-enantiomer—rules out assay-specific artifacts and establishes the enantioselectivity as a robust pharmacological property.

Yohimbine potentiation Noradrenergic system Enantioselective toxicity In vivo pharmacology

In Vitro/In Vivo Dissociation: Identical Transporter Inhibition Paired with Opposite Behavioral Outcomes

A defining feature of the (+)-enantiomer (CAS 107035-07-4) is the complete disconnection between its in vitro monoamine transporter inhibition profile and its in vivo behavioral pharmacology. Both the (+)- and (-)-enantiomers inhibit norepinephrine uptake in rat hypothalamic synaptosomes with an IC₅₀ of 5 × 10⁻⁷ M and dopamine uptake in rat corpus striatum synaptosomes with an IC₅₀ of 3 × 10⁻⁷ M—values that are pharmacologically meaningful and comparable to nomifensine's in vitro potency [1]. Neither enantiomer significantly inhibits serotonin (5-HT) uptake (IC₅₀ > 10⁻⁵ M), confirming NE/DA selectivity. Despite this identical in vitro signature, the (+)-enantiomer is devoid of in vivo activity while the (-)-enantiomer is potently active. This dissociation is mechanistically unique: nomifensine enantiomers show concordant in vitro and in vivo enantioselectivity (both favoring the same antipode), whereas the indeno[1,2-b]pyridine series displays a striking in vitro/in vivo discordance that the authors attribute to differential pharmacokinetic or brain penetration properties between enantiomers [1].

Monoamine transporter In vitro-in vivo correlation Pharmacological tool compound Dopamine/norepinephrine reuptake

Superior Acute Safety Margin: 2-Fold Higher LD₅₀ Than Racemate

In acute toxicity assessment in mice, the (+)-enantiomer (CAS 107035-07-4) demonstrated an LD₅₀ of 91 mg/kg ip (95% CI: 74.8–110), which is approximately 2-fold higher than the racemate (LD₅₀ = 46.7 mg/kg ip, 95% CI: 32.2–65.5) and 1.26-fold higher than the (-)-enantiomer (LD₅₀ = 72 mg/kg ip, 95% CI: 57–91) [1]. The wider margin between the behaviorally inactive (+)-enantiomer's lethal dose and the behaviorally active dose of the (-)-enantiomer (LD₅₀ (+)/ED₅₀ (-) ratio ≈ 246 for ptosis, ≈ 106 for yohimbine) further supports its safety profile for in vivo experimental use. For comparison, racemic nomifensine exhibited an LD₅₀ of 141 mg/kg ip (95% CI: 122–163) with a therapeutic ratio (LD₅₀/ED₅₀ ptosis) of approximately 196 [1].

Acute toxicity Safety margin Therapeutic index In vivo tolerability

Absolute Configuration Confirmed by X-Ray Crystallography: 1R,4aS,5R,9bS as Structurally Defined 5R Epimer

The absolute configuration of the (+)-enantiomer was unambiguously determined as 1R,4aS,5R,9bS by single-crystal X-ray analysis of its D-(-)-mandelate salt [1]. This places the critical 5-phenyl substituent in the 5R configuration, contrasting with the 5S configuration of the pharmacologically active (-)-enantiomer. The paper explicitly states: 'For biological activity the diphenylmethane is an essential structure feature in both series. Its absolute configuration proved to be 4S for nomifensine and 5S for indenopyridines' [1]. Thus, the (+)-enantiomer with 5R configuration represents the 'unnatural' stereochemistry that, while retaining full in vitro transporter binding, fails to translate to in vivo efficacy. The X-ray structure also revealed two conformational populations (conformers A and B) within the single-cell unit differing in the torsion angle of the 5-phenyl ring (-133.2° and -125.0°), providing a structural basis for understanding conformational dynamics relevant to receptor interactions [1].

Absolute stereochemistry X-ray crystallography Chiral resolution Structure-activity relationship

Diastereomeric Prerequisite: H4a,H5-trans Configuration Required for Class Activity—Confirmed by Independent Study

Independent structure-activity relationship analysis across two diastereomeric series (H4a,H5-trans,H4a,H9b-cis and H4a,H5-cis,H4a,H9b-cis) established that only the trans-fused ring junction series—to which CAS 107035-07-4 belongs—retains antidepressant-like activity [1]. The H4a,H5-cis series and ortho-substituted 5-phenyl trans compounds were uniformly inactive [2]. A follow-up conformational analysis identified the rotational barrier of the 5-phenyl substituent as the sole parameter distinguishing active from inactive compounds: 'The only relevant difference between the active and the inactive compounds detected thus far is the rotational barrier of the phenyl in the 5-position' [2]. This finding establishes that both the trans ring junction geometry AND the appropriate absolute configuration at C-5 are independently necessary for in vivo activity—the (+)-enantiomer satisfies the first criterion (trans junction) but not the second (5R instead of 5S), explaining its unique pharmacological phenotype.

Diastereoselectivity Ring junction configuration Conformational analysis Antidepressant pharmacophore

Validated Research Application Scenarios for CAS 107035-07-4 (+)-Hexahydro-1H-indeno[1,2-b]pyridine Based on Quantitative Evidence


Stereochemical Negative Control for In Vivo Antidepressant Screening Assays

CAS 107035-07-4 is the experimentally validated, quantitative negative control for tetrabenazine-induced ptosis and yohimbine-induced toxicity potentiation assays in mice. With confirmed inactivity in both models despite potent in vitro NE/DA reuptake inhibition (IC₅₀ = 5 × 10⁻⁷ M and 3 × 10⁻⁷ M, respectively), it provides a stereochemically matched inactive comparator for the active (-)-enantiomer (ptosis ED₅₀ = 0.37 mg/kg ip), enabling rigorous assessment of enantioselective effects [1]. This application is critical for drug discovery programs screening chiral indenopyridine derivatives for antidepressant candidates.

Pharmacological Tool for Dissociating Monoamine Transporter Occupancy from In Vivo Behavioral Efficacy

The unique in vitro/in vivo dissociation profile of CAS 107035-07-4—identical transporter inhibition to the (-)-enantiomer (NE IC₅₀ = 5 × 10⁻⁷ M, DA IC₅₀ = 3 × 10⁻⁷ M) but zero in vivo activity—makes it an irreplaceable tool compound for investigating the pharmacokinetic, metabolic, or brain penetration determinants that govern the translation of target engagement to behavioral response [1]. Unlike nomifensine, where in vitro and in vivo enantioselectivity are concordant, the indeno[1,2-b]pyridine series exhibits a fundamental disconnect, positioning this compound as a probe for understanding efficacy-limiting factors beyond transporter binding.

Chiral Reference Standard for Enantiomeric Purity Validation in Analytical Method Development

With its absolute configuration unambiguously established as 1R,4aS,5R,9bS by X-ray crystallography and its specific rotation measured at -7.4° (free base, c 0.5, CH₃OH), CAS 107035-07-4 serves as a well-characterized chiral reference standard for developing and validating enantiomeric purity assays (e.g., chiral HPLC, CD spectroscopy at 271 nm) for the entire hexahydro-1H-indeno[1,2-b]pyridine compound class [1]. The CD spectrum with a positive line at 271 nm provides a spectroscopic benchmark for configurational assignment of related analogs.

SAR Studies on the Conformational Determinants of Antidepressant Pharmacophore Activity

CAS 107035-07-4, as the 5R-configured enantiomer within the active H4a,H5-trans diastereomeric series, is essential for structure-activity relationship investigations probing the role of C-5 absolute configuration and 5-phenyl rotational dynamics in antidepressant-like activity [1][2]. The X-ray structure revealing two conformational populations (phenyl torsion angles of -133.2° and -125.0°) provides a structural framework for computational docking and molecular dynamics studies aimed at understanding the conformational requirements for the transition from in vitro binding to in vivo functional activity [1].

Quote Request

Request a Quote for 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-1-methyl-5-phenyl-, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.